4-(3-Bromophenyl)-2,5-dimethylpyrazol-3-amine

Synthetic methodology Pyrazole synthesis Process chemistry

4-(3-Bromophenyl)-2,5-dimethylpyrazol-3-amine (CAS 1156165-95-5, molecular formula C11H12BrN3, MW 266.14) is a 3-aminopyrazole derivative featuring a 3-bromophenyl substituent at the C4 position and methyl groups at N2 and C5. This substitution pattern creates a versatile heterocyclic scaffold for further functionalization via cross-coupling reactions at the bromine site.

Molecular Formula C11H12BrN3
Molecular Weight 266.142
CAS No. 1156165-95-5
Cat. No. B2999706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromophenyl)-2,5-dimethylpyrazol-3-amine
CAS1156165-95-5
Molecular FormulaC11H12BrN3
Molecular Weight266.142
Structural Identifiers
SMILESCC1=NN(C(=C1C2=CC(=CC=C2)Br)N)C
InChIInChI=1S/C11H12BrN3/c1-7-10(11(13)15(2)14-7)8-4-3-5-9(12)6-8/h3-6H,13H2,1-2H3
InChIKeyOEPHXZOPLCIEJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Bromophenyl)-2,5-dimethylpyrazol-3-amine (CAS 1156165-95-5): Structural and Procurement Overview for Research Applications


4-(3-Bromophenyl)-2,5-dimethylpyrazol-3-amine (CAS 1156165-95-5, molecular formula C11H12BrN3, MW 266.14) is a 3-aminopyrazole derivative featuring a 3-bromophenyl substituent at the C4 position and methyl groups at N2 and C5 . This substitution pattern creates a versatile heterocyclic scaffold for further functionalization via cross-coupling reactions at the bromine site . The compound is commercially available from multiple vendors (e.g., AKSci Z7717, Fluorochem, MolCore) with typical purity specifications ranging from 95% to 98% .

Why 4-(3-Bromophenyl)-2,5-dimethylpyrazol-3-amine Cannot Be Directly Substituted by Other Pyrazol-3-amines


Within the pyrazol-3-amine class, seemingly minor structural variations produce substantial divergence in synthetic accessibility, physicochemical properties, and biological activity profiles. The 3-bromophenyl substitution pattern in this compound confers distinct reactivity in Pd-catalyzed cross-coupling reactions compared to 2-bromo or 4-bromo regioisomers . More critically, a closely related analog—4-(4-bromophenyl)-2,5-dimethylpyrazol-3-amine—exhibits antiproliferative IC50 values of 50–70 μM against cancer cell lines , whereas a doubly substituted derivative (4-bromo-N-(4-bromophenyl)-2,5-dimethylpyrazol-3-amine) demonstrates nanomolar potency (IC50 = 155 nM) against the galanin receptor type 3 [1]. These quantitative differences underscore that bromine substitution position and additional functionalization are not interchangeable without altering experimental outcomes.

Quantitative Differentiation Evidence for 4-(3-Bromophenyl)-2,5-dimethylpyrazol-3-amine (CAS 1156165-95-5)


Synthetic Efficiency: One-Step Quantitative Yield via Adapted Vilsmeier Conditions

A 2023 protocol in Molbank describes the one-step synthesis of 4-(3-bromophenyl)-2,5-dimethylpyrazol-3-amine in quantitative yield using adapted Vilsmeier conditions [1]. This represents a distinct synthetic advantage over multi-step protocols typically required for analogous 3-aminopyrazole derivatives, including the 4-(4-bromophenyl) regioisomer which is synthesized via chalcone intermediate formation followed by hydrazine cyclization .

Synthetic methodology Pyrazole synthesis Process chemistry

Regioisomeric Bromine Positioning: Distinct Reactivity in Cross-Coupling Applications

The 3-bromophenyl substituent at the C4 position of the pyrazole ring enables Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions for rapid analog generation . In contrast, the 2-bromo regioisomer (4-(2-bromophenyl)-2,5-dimethylpyrazol-3-amine, CAS 1243047-01-9) presents increased steric hindrance at the ortho position, which reduces coupling efficiency with bulky boronic acids or amines . The 4-bromo regioisomer, while also amenable to coupling, exhibits different electronic properties due to para-substitution, affecting reaction rates and product profiles .

Medicinal chemistry Cross-coupling Scaffold diversification

Biological Activity Differentiation: Positional Isomer Impact on Potency

While direct IC50 data for 4-(3-bromophenyl)-2,5-dimethylpyrazol-3-amine are not publicly available, closely related analogs demonstrate that bromine substitution position profoundly affects biological activity. The 4-(4-bromophenyl) regioisomer exhibits antiproliferative IC50 values of 50 μM and 70 μM against cancer cell lines . A more extensively functionalized derivative, 4-bromo-N-(4-bromophenyl)-2,5-dimethylpyrazol-3-amine, shows substantially enhanced potency with an IC50 of 155 nM against the galanin receptor type 3 [1].

Antiproliferative activity GPCR modulation Structure-activity relationship

Optimal Research Application Scenarios for 4-(3-Bromophenyl)-2,5-dimethylpyrazol-3-amine (CAS 1156165-95-5)


Rapid Analog Generation via Pd-Catalyzed Cross-Coupling

The 3-bromophenyl group serves as a versatile handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling efficient synthesis of diverse C4-aryl or C4-aminoaryl pyrazol-3-amine libraries for medicinal chemistry screening . The meta-bromo positioning offers a favorable balance of steric accessibility and electronic properties compared to ortho- or para-substituted regioisomers, making this compound particularly suitable for parallel library synthesis where broad coupling partner scope is required.

Cost-Efficient Scale-Up Using Quantitative One-Step Synthesis

For laboratories requiring multi-gram quantities of a bromophenyl-substituted pyrazol-3-amine scaffold, this compound can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions, as demonstrated by Jaster et al. (2023) [1]. This synthetic efficiency provides a procurement advantage over analogs requiring multi-step protocols, reducing both material costs and labor time for scale-up operations.

GPCR and Kinase Targeted Library Design

The 3-aminopyrazole core is a recognized pharmacophore in kinase inhibitor and GPCR modulator drug discovery programs [2]. While this specific compound lacks published target activity data, its structural similarity to derivatives with nanomolar potency against galanin receptor type 3 (IC50 = 155 nM) [3] and documented antiproliferative activity in related analogs (IC50 = 50–70 μM) positions it as a viable starting scaffold for hit-to-lead optimization campaigns targeting these protein classes.

Chemical Biology Probe Development via Bioorthogonal Functionalization

The primary amine at the C5 position and the bromine atom at the 3-position of the phenyl ring provide two orthogonal functionalization sites. This enables dual derivatization strategies—for example, installing a fluorophore or biotin tag at one site while retaining the bromine for subsequent target engagement studies or pull-down experiments . Such dual-handle scaffolds are valuable for chemical probe development where both detection and target capture functionalities are required.

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